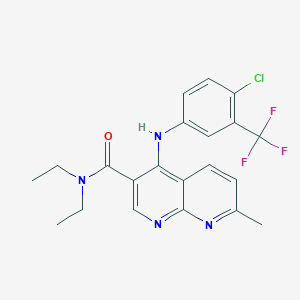

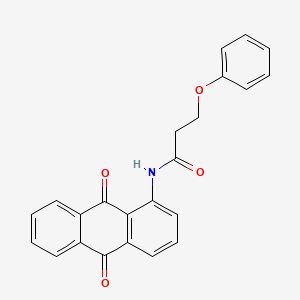

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide, commonly known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis and Characterization of Novel Compounds The synthesis of novel thiazole and pyrazole derivatives with potential pharmacological applications has been a focus in recent research. For instance, Kariuki et al. (2022) synthesized a series of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, exhibiting high yields and confirming their structures through X-ray crystallography. Similarly, Abdelhamid and Afifi (2010) reported the synthesis of various new thiazoles and pyrazolo[1,5-a]pyrimidines, providing detailed insights into their chemical structures and synthesis pathways. These findings contribute to the growing body of knowledge on the synthesis and characterization of these complex molecules, which are crucial for further biological and pharmacological studies Kariuki et al., 2022; Abdelhamid & Afifi, 2010.

Conformational Analysis The study of molecular conformations provides insights into the potential biological activities of compounds. Borges et al. (2014) investigated the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, revealing significant conformational differences among molecules in the solid state. These differences in conformation are crucial for understanding the molecular interactions and biological activities of these compounds, although their impact on biological efficacy in aqueous media remains to be elucidated Borges et al., 2014.

Biological Activity and Potential Applications

Anticancer and Antimicrobial Properties Research into the biological activities of thiazole and pyrazole derivatives has shown promising results in anticancer and antimicrobial applications. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles and evaluated their anti-tumor activities against hepatocellular carcinoma cell lines. The results indicated promising activities for several compounds, highlighting their potential as anticancer agents Gomha et al., 2016. Additionally, El-Sayed et al. (2020) synthesized pyrazolo[1,5-a]pyrimidine derivatives with sulfathiazole moieties, which exhibited good antibacterial and antifungal activity, suggesting their potential as antimicrobial agents El-Sayed et al., 2020.

Mechanism of Action

Target of action

Pyrazole and thiazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit potent antimicrobial, antioxidant, and antitumor activities . .

Mode of action

The mode of action of pyrazole and thiazole derivatives generally involves interactions with biological targets that lead to changes in cellular processes

Biochemical pathways

Pyrazole and thiazole derivatives can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

The ADME properties of pyrazole and thiazole derivatives can vary widely depending on their specific structures

Result of action

The molecular and cellular effects of pyrazole and thiazole derivatives can include changes in gene expression, enzyme activity, and cellular signaling

Action environment

Environmental factors can influence the action, efficacy, and stability of pyrazole and thiazole derivatives

properties

IUPAC Name |

(E)-2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-24(22,12-8-14-5-2-1-3-6-14)18-10-7-15-13-23-16(19-15)20-11-4-9-17-20/h1-6,8-9,11-13,18H,7,10H2/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQWQFRWJBGPY-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide](/img/structure/B2448603.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2448609.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)

![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)